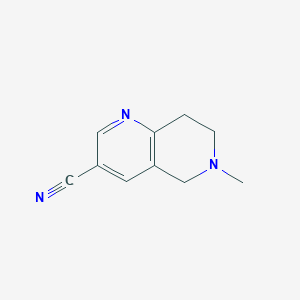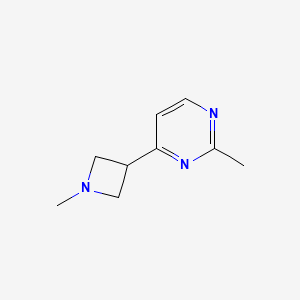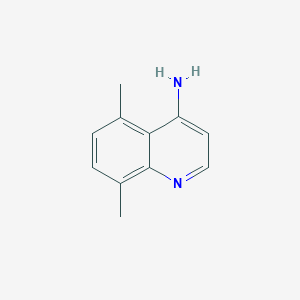
5-(sec-Butyl)-2,3-dimethylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(sec-Butyl)-2,3-dimethylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butyl)-2,3-dimethylpyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of 2,3-dimethyl-1,4-diaminobutane with sec-butyl ketone in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the pyrazine ring.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as copper or palladium on a suitable support material can be used to promote the cyclization reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(sec-Butyl)-2,3-dimethylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can introduce additional substituents onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or nitro-substituted pyrazines.
Applications De Recherche Scientifique
5-(sec-Butyl)-2,3-dimethylpyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized as a flavoring agent in the food industry due to its distinct aroma and taste.
Mécanisme D'action
The mechanism of action of 5-(sec-Butyl)-2,3-dimethylpyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylpyrazine: Lacks the sec-butyl substituent, resulting in different chemical and biological properties.
5-(tert-Butyl)-2,3-dimethylpyrazine: Contains a tert-butyl group instead of a sec-butyl group, leading to variations in reactivity and applications.
2,3,5-Trimethylpyrazine:
Uniqueness
5-(sec-Butyl)-2,3-dimethylpyrazine is unique due to its specific substituent pattern, which imparts distinct chemical properties and potential applications. The presence of the sec-butyl group influences its reactivity and interactions with other molecules, making it valuable for various scientific and industrial purposes.
Propriétés
Numéro CAS |
32263-00-6 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
5-butan-2-yl-2,3-dimethylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-7(2)10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3 |
Clé InChI |
ZTPIKPFNCVSISS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CN=C(C(=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B11916902.png)




![(2-Methylimidazo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B11916920.png)
![6,10-Dioxa-2-azaspiro[4.5]decane-1-thione](/img/structure/B11916928.png)



![8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916980.png)

